1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea (CAS 1797858-59-3) is a synthetic small molecule belonging to the N-pyridinylurea class, distinguished by a unique hybrid architecture that integrates a pyridin-4-yl-1,2,4-oxadiazole core, an ortho-substituted phenyl linker, and a thiophen-2-yl terminal urea moiety. This specific scaffold is designed for discovery-phase research targeting kinase inhibition and protein-protein interaction modulation, where the 1,2,4-oxadiazole ring acts as a metabolically stable bioisostere and the thiophene moiety enhances lipophilicity for optimized binding-pocket occupancy.

Molecular Formula C19H15N5O2S
Molecular Weight 377.42
CAS No. 1797858-59-3
Cat. No. B2571258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea
CAS1797858-59-3
Molecular FormulaC19H15N5O2S
Molecular Weight377.42
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NC4=CC=CS4
InChIInChI=1S/C19H15N5O2S/c25-19(23-17-6-3-11-27-17)21-15-5-2-1-4-14(15)12-16-22-18(24-26-16)13-7-9-20-10-8-13/h1-11H,12H2,(H2,21,23,25)
InChIKeyPKPVOGIODVJUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea (CAS 1797858-59-3): Structural Identity and Pharmacophoric Profile for Research Procurement


1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea (CAS 1797858-59-3) is a synthetic small molecule belonging to the N-pyridinylurea class, distinguished by a unique hybrid architecture that integrates a pyridin-4-yl-1,2,4-oxadiazole core, an ortho-substituted phenyl linker, and a thiophen-2-yl terminal urea moiety [1]. This specific scaffold is designed for discovery-phase research targeting kinase inhibition and protein-protein interaction modulation, where the 1,2,4-oxadiazole ring acts as a metabolically stable bioisostere and the thiophene moiety enhances lipophilicity for optimized binding-pocket occupancy [1]. No primary literature or patent explicitly reports biological activity data for this exact compound as of the search date, positioning it as a novel chemical entity with unvalidated but computationally predictable differentiation from its closest structural analogs [2].

Why In-Class Urea-Oxadiazole Compounds Cannot Substitute for CAS 1797858-59-3 in Focused Lead Optimization


Generic substitution of CAS 1797858-59-3 with other urea-oxadiazole compounds is invalid due to the critical structural variations that dictate target engagement and pharmacokinetic behavior. The precise combination of (i) a 4-pyridyl substituent on the oxadiazole, (ii) an ortho-methylphenyl linker to the urea, and (iii) a directly attached thiophen-2-yl group (lacking a methylene spacer) creates a unique three-dimensional pharmacophore. Even the closest commercially listed analog, 1-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797959-93-3), differs by a single methylene insertion between the thiophene and urea, which is predicted to alter conformational flexibility, hydrogen-bonding geometry, and metabolic stability profiles [1]. For medicinal chemistry campaigns requiring a rigid, low-molecular-weight (377.42 g/mol) probe with a defined vector for the terminal aromatic ring, this compound is structurally irreplaceable.

Quantitative Differentiation of 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea Against Closest Structural Analogs


Molecular Scaffold Uniqueness: Structural Deviation from the Closest Cataloged Analog

The target compound is differentiated from its nearest commercially available structural relative, 1-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797959-93-3), by the absence of a methylene spacer between the urea nitrogen and the thiophene ring. This results in a molecular weight difference of 14.03 g/mol (377.42 vs. 391.45 g/mol) and a reduced rotatable bond count. In medicinal chemistry, this structural condensation is predicted to increase rigidity and reduce the entropic penalty upon target binding, a design principle validated in related kinase inhibitor scaffolds [1]. No biological data are available for either compound to allow a direct activity comparison, so class-level structure-property relationship inference is employed.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Computational Drug-Likeness: Projected cLogP Advantage from the 1,2,4-Oxadiazole-Thiophene Scaffold

The N-pyridinylurea scaffold bearing a 1,2,4-oxadiazole moiety is characterized by calculated partition coefficients (cLogP) below 3, a desirable range for oral bioavailability according to Lipinski's Rule of Five [1]. The target compound incorporates a thiophen-2-yl group directly attached to the urea, whereas the closest analog (CAS 1797959-93-3) includes an additional methylene unit. The additional carbon atom in the analog is expected to increase cLogP by approximately +0.5 units, based on established fragment contribution models, making the target compound potentially more hydrophilic and thus possessing a superior early-stage ADME profile for hit identification [1]. No experimental logP or logD data are published for either compound.

ADME Prediction Lipophilicity Bioisostere Design

Synthetic Accessibility: Validated Green Chemistry Route for the 1,2,4-Oxadiazole-Urea Scaffold

A generalizable, atom-economical synthetic pathway for N-pyridinylureas bearing 1,2,4-oxadiazole moieties has been reported, employing acid-catalyzed C-H activation of pyridine-N-oxides with dialkylcyanamides, avoiding toxic phosgene or isocyanate reagents [1]. While this published procedure does not include the exact target compound, the core scaffold's synthetic compatibility suggests that CAS 1797858-59-3 can be accessed via a similarly convergent and scalable route. This contrasts with older 1,3,4-oxadiazole urea compounds that often require harsher conditions. No comparative yield, purity, or cost-per-gram data are available between the target compound and its closest analog.

Synthetic Methodology Green Chemistry Scale-up Feasibility

Patent Landscape: Differentiation from Neovascularization-Targeted Oxadiazole Series

Patent US8063034B2 claims oxadiazole and thiadiazole derivatives with neovascularization inhibitory activity, but the exemplified compounds overwhelmingly feature a 1,3,4-oxadiazole core with a 4-pyridylalkyloxy or 4-pyridylalkylthio linkage, structurally distinct from the 1,2,4-oxadiazole-phenylurea-thiophene architecture of CAS 1797858-59-3 [1]. Furthermore, prior art for N-pyridinylurea kinase inhibitors (e.g., US6207669) does not anticipate the specific 3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl substitution pattern linked via a methylphenyl bridge. This structural divergence from existing IP space suggests that CAS 1797858-59-3 may offer freedom-to-operate advantages for specific kinase or anti-angiogenesis programs, although no head-to-head biological comparisons exist.

Intellectual Property Neovascularization Kinase Inhibition

Optimal Research and Industrial Application Scenarios for 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea (CAS 1797858-59-3)


Kinase Lead Optimization Requiring a Compact, Rigid Type II Inhibitor Probe

Drug discovery programs targeting kinases (e.g., VEGFR, PDGFR, c-Kit) where a Type II inhibitor binding mode is desired can utilize CAS 1797858-59-3 as a minimal pharmacophore probe. Its direct thiophene-urea linkage and 4-pyridyl-oxadiazole hinge-binding motif replicate key features of known kinase inhibitors while offering reduced molecular weight (377.42 g/mol) versus methylene-extended analogs. This design is consistent with class-level SAR showing that rigidity in the terminal aryl-urea region often correlates with enhanced kinase selectivity [1].

Focused Fragment Library for Anti-Angiogenesis Target Screening

The compound's structural distinction from the 1,3,4-oxadiazole series claimed in neovascularization patents (US8063034B2) makes it a valuable addition to a fragment-based screening deck aimed at identifying novel anti-angiogenic chemotypes [1]. Its predicted cLogP < 3 reduces the likelihood of promiscuous inhibition, a common pitfall in HTS campaigns for vascular targets.

Green Chemistry-Oriented Hit-to-Lead Programs Prioritizing Sustainable Synthesis

Organizations committed to environmentally sustainable medicinal chemistry can leverage the established atom-economical, phosgene-free synthetic route for this scaffold class [2]. Procuring CAS 1797858-59-3 enables early pharmacokinetic profiling without committing to toxic reagent-dependent supply chains, facilitating alignment with corporate ESG (Environmental, Social, and Governance) goals in pharmaceutical development.

IP-Diversification Strategy for In-Licensing Candidates

For biotech firms seeking to build a patent portfolio around kinase or inflammation targets, this compound's unique 1,2,4-oxadiazole-phenyl-thiophene connectivity offers a novel Markush space that is underrepresented in existing patent literature relative to 1,3,4-oxadiazole or thiadiazole congeners [1]. Early procurement for preliminary in vitro profiling can provide foundational structure-activity data for composition-of-matter filings.

Quote Request

Request a Quote for 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.